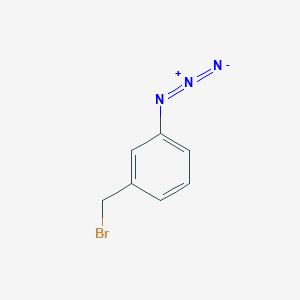

1-Azido-3-(bromomethyl)benzene

Overview

Description

1-Azido-3-(bromomethyl)benzene is an organic compound characterized by the presence of an azide group (-N₃) and a bromomethyl group (-CH₂Br) attached to a benzene ring. This compound is known for its versatility and reactivity, making it a valuable reagent in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

3-Azidobenzyl bromide is a compound that primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many organic molecules, including aldehydes and ketones, making it a significant target in organic chemistry .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic transformation . In this process, 3-Azidobenzyl bromide forms phosphazides with azides and di (tert-butyl) (4- (dimethylamino)phenyl)phosphine (Amphos), enabling transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents . This interaction results in the transformation of the carbonyl group, leading to the formation of new compounds .

Biochemical Pathways

The biochemical pathways affected by 3-Azidobenzyl bromide involve the transformation of azido-containing carbonyl compounds . The phosphazide formation from azides enables transformations of carbonyl groups with nucleophiles . This process affects the synthesis of various organonitrogen compounds, contributing to a broad range of research fields including synthetic organic chemistry, chemical biology, and materials chemistry .

Pharmacokinetics

The stability of the phosphazide moiety formed during its interaction with azides suggests that it may have significant stability under various conditions

Result of Action

The result of 3-Azidobenzyl bromide’s action is the transformation of azido-containing carbonyl compounds . This transformation occurs through the formation of phosphazides, enabling the reaction of carbonyl groups with various nucleophiles . This leads to the synthesis of diverse alcohols having an azido group .

Action Environment

The action of 3-Azidobenzyl bromide can be influenced by various environmental factors. For instance, the stability of the phosphazides formed during its interaction with azides can vary under different conditions . Additionally, the presence of other reactants, such as nucleophiles, can also influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

3-Azidobenzyl bromide can participate in nucleophilic transformations of azido-containing carbonyl compounds . The azido group in 3-Azidobenzyl bromide is highly reactive and can interact with various enzymes, proteins, and other biomolecules. For instance, it can form phosphazides with di (tert-butyl) (4-(dimethylamino)phenyl)phosphine (Amphos), enabling transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .

Molecular Mechanism

The molecular mechanism of 3-Azidobenzyl bromide largely depends on its reactivity with other molecules. Its azido group can undergo nucleophilic transformations, enabling it to interact with various biomolecules . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Preparation Methods

The synthesis of 3-azidobenzyl bromide typically involves the bromination of 3-azidobenzyl alcohol. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl₄). The reaction proceeds under reflux conditions to yield the desired bromide . Industrial production methods may involve continuous-flow protocols for the bromination of benzylic compounds, utilizing N-bromosuccinimide and a compact fluorescent lamp (CFL) to activate the radical reactions .

Chemical Reactions Analysis

1-Azido-3-(bromomethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The azide group is a strong nucleophile and can readily participate in S_N2 reactions.

Reduction Reactions: The azide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Cycloaddition Reactions:

Common reagents and conditions used in these reactions include polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO), and catalysts such as copper(I) for cycloaddition reactions . Major products formed from these reactions include alkyl azides, primary amines, and triazoles .

Scientific Research Applications

1-Azido-3-(bromomethyl)benzene has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.

Medicinal Chemistry: The compound is utilized in the synthesis of pharmaceuticals, such as antiviral drugs like azidothymidine (AZT).

Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.

Chemical Biology: this compound is used as a probe for studying biological processes, including protein labeling and bioorthogonal chemistry.

Comparison with Similar Compounds

1-Azido-3-(bromomethyl)benzene can be compared with other similar compounds, such as:

Benzyl Bromide: Unlike 3-azidobenzyl bromide, benzyl bromide lacks the azide group and is primarily used for introducing benzyl groups in organic synthesis.

3-Azidobenzyl Chloride: This compound is similar to 3-azidobenzyl bromide but contains a chloride group instead of a bromide.

Azidomethyl Benzene: This compound contains an azidomethyl group attached to a benzene ring but lacks the bromide group, making it less versatile in certain synthetic applications.

The uniqueness of 3-azidobenzyl bromide lies in its combination of the azide and bromide groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in various fields of research.

Biological Activity

1-Azido-3-(bromomethyl)benzene is an organic compound characterized by the presence of an azide group and a bromomethyl substituent on a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties. This article explores the biological activity of this compound, supported by relevant research findings and data tables.

- Chemical Formula : CHBrN

- CAS Number : 92001-69-9

- Molecular Weight : 227.07 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Azide Group : The azide moiety is known for its reactivity and potential to form covalent bonds with nucleophiles, which may lead to disruption of cellular functions.

- Bromomethyl Group : This group can facilitate electrophilic substitution reactions, allowing the compound to modify proteins or nucleic acids within biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various substituted benzene derivatives found that certain azide-containing compounds displayed selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Azide Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| 1-Azido-4-(chloromethyl)benzene | Bacillus subtilis | 15 |

| 1-Azido-3-(methoxybenzyl) | Escherichia coli | 30 |

Anticancer Activity

The anticancer potential of azide derivatives has been explored, with findings suggesting that they may induce apoptosis in cancer cells. A case study reported that certain azide compounds showed selective cytotoxicity towards various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells .

Table 2: Cytotoxicity of Azide Compounds

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 12 |

| 1-Azido-4-(chloromethyl)benzene | A549 | 10 |

| 1-Azido-3-(methoxybenzyl) | HCT-116 | 15 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the position and nature of substituents on the benzene ring significantly influence the biological activity of azide derivatives. Modifications to the azide or bromomethyl groups can enhance or diminish antimicrobial and anticancer properties .

Study on Antimicrobial Properties

In a comparative study, several azide derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that compounds with a bromomethyl group exhibited enhanced activity against Bacillus subtilis compared to their non-brominated counterparts. The presence of the azide group was crucial for maintaining antibacterial potency .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of various azide compounds on human cancer cell lines. It was observed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further drug development in oncology .

Properties

IUPAC Name |

1-azido-3-(bromomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSFONZMRDMQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92001-69-9 | |

| Record name | 1-azido-3-(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.